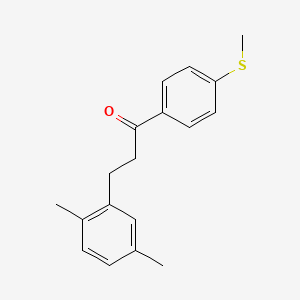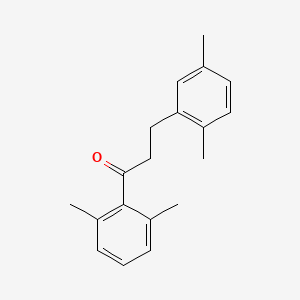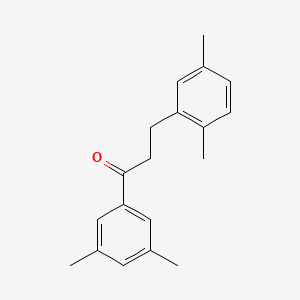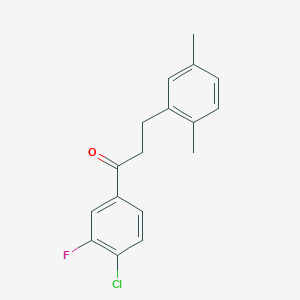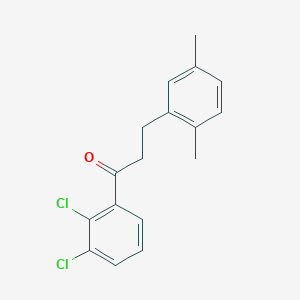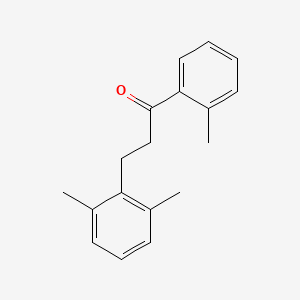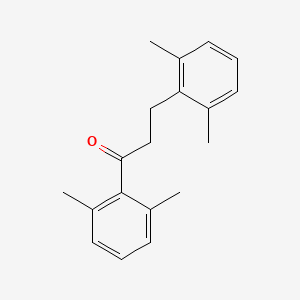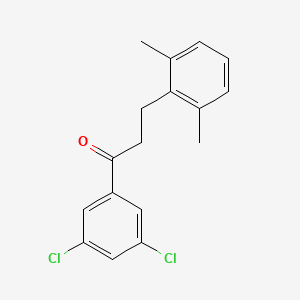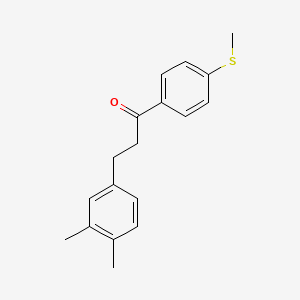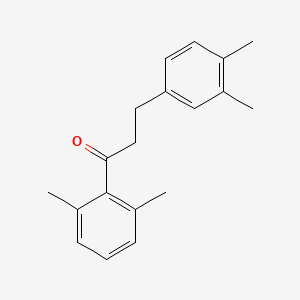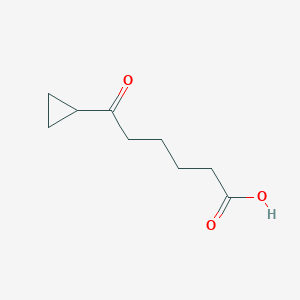
6-Cyclopropyl-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-6-oxohexanoic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclopropyl group attached to a hexanoic acid backbone, with a ketone functional group at the sixth carbon position
Applications De Recherche Scientifique
6-Cyclopropyl-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
Biochemical Pathways
6-Cyclopropyl-6-oxohexanoic acid is involved in the oxidation process of cyclohexane . It is accumulated in parallel during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . The predominant formation of 6-hydroxyhexanoic acid occurs at the step of cyclohexanol oxidation . The affected pathways and their downstream effects are still under investigation.
Safety and Hazards
Orientations Futures
Bifunctional C6 carboxylic acids, such as 6-Cyclopropyl-6-oxohexanoic acid, are one of the main side products in the process of cyclohexane oxidation to cyclohexanol and cyclohexanone . The routes of their formation are still under debate . Thus, future research could focus on elucidating these routes and developing new methods for the synthesis of this compound from inexpensive compounds using safe catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-6-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-cyclopropylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the formation of the ketone group at the sixth carbon position.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable processes. One such method includes the catalytic oxidation of 6-cyclopropylhexanol using supported metal catalysts, which can offer higher yields and selectivity. Additionally, enzymatic methods have been explored, utilizing specific oxidases to convert 6-cyclopropylhexanol to the desired ketone product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropyl-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidases.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or anhydrides.
Reduction: Formation of 6-cyclopropylhexanol.
Substitution: Formation of substituted cyclopropyl derivatives.
Comparaison Avec Des Composés Similaires
6-Oxohexanoic acid: Lacks the cyclopropyl group, leading to different reactivity and applications.
6-Cyclopropylhexanoic acid:
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but differs in the position and type of functional groups.
Uniqueness: 6-Cyclopropyl-6-oxohexanoic acid is unique due to the combination of a cyclopropyl group and a ketone functional group on a hexanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
6-cyclopropyl-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(7-5-6-7)3-1-2-4-9(11)12/h7H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSWLBWCYNGQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645364 |
Source


|
| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-89-7 |
Source


|
| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
